molecular formula C12H15ClFNO B15322293 [1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

[1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride

Cat. No.: B15322293
M. Wt: 243.70 g/mol
InChI Key: YEUZSYWPQZDIBN-UHFFFAOYSA-N
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Description

1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride: is a chemical compound that features a benzofuran ring, a fluoropropyl group, and an amine group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions, such as using a free radical cyclization cascade

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. Techniques such as proton quantum tunneling can be employed to minimize side reactions and improve the efficiency of the synthesis . The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the fluoropropyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride is unique due to the presence of the fluoropropyl group and the specific positioning of the amine group

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H14FNO.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H

InChI Key

YEUZSYWPQZDIBN-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OC=C2)CF.Cl

Origin of Product

United States

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